methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the acrylate family, which is widely used in various fields such as medicine, agriculture, and industry. The purpose of Additionally, future directions for research will be discussed.
Scientific Research Applications
Photochromic Polymers
Methylacrylate monomers, including those with azobenzene groups and heterocyclic sulfonamide substituents, have been synthesized for the preparation of homopolymers and copolymers exhibiting photochromic properties. These properties include trans-cis isomerization of side chain azobenzene fragments upon illumination, useful for materials with reversible optical properties (Ortyl, Janik, & Kucharski, 2002).
Polymer Synthesis and Modification
The synthesis of polymers involving allylzinc reagents and zinc enolates of ketones with α-amidoalkylphenyl sulfones showcases the versatility of such compounds in creating α-methylene-γ-lactams and N-protected β-amino ketones. These reactions highlight the utility of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate derivatives in complex polymer synthesis and modification processes (Petrini, Profeta, & Righi, 2002).
Metal Ion Binding Properties
Novel water-soluble acryloylmorpholine copolymers have been synthesized for investigating their metal binding properties. Such studies are essential for developing new materials capable of heavy metal ion sequestration from water and other mediums, demonstrating potential applications in environmental cleanup and water treatment technologies (Rivas, Maureira, & Geckeler, 2006).
Polymer Electrolyte Membranes
Radiation-induced graft polymerization techniques utilizing methyl acrylate have been applied to synthesize polymer electrolyte membranes (PEMs) with alkylsulfonic acid. These PEMs are tailored for fuel cell applications, showcasing the role of such chemical compounds in advancing fuel cell technology and energy conversion efficiency (Takahashi, Okonogi, Hagiwara, & Maekawa, 2008).
Surface Coatings and Hydrophobic Materials
The synthesis of fluorinated acrylate emulsions for hydrophobic surface coatings leverages amphiphilic sulfonyl macro emulsifiers. This research underscores the importance of such chemical compounds in developing advanced materials with low surface energy for water repellent and protective coatings, contributing significantly to materials science and engineering (Yin et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate involves its interaction with its targets. Due to the presence of the sulfonyl and amino groups, this compound can act as a nucleophile, reacting with various electrophiles within the biological system .
Biochemical Pathways
Based on its chemical structure, it can be inferred that it may be involved in various biochemical reactions, including those involving amines and sulfonyl groups .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause various physiological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
properties
IUPAC Name |
methyl (Z)-3-(4-ethylanilino)-2-(4-ethylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-4-15-6-10-17(11-7-15)21-14-19(20(22)25-3)26(23,24)18-12-8-16(5-2)9-13-18/h6-14,21H,4-5H2,1-3H3/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDVCBQJKNSCES-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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